Home > Products > Screening Compounds P46859 > (2R,4aR,7R,8S,8aS)-7-(2-amino-6-chloro-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol
(2R,4aR,7R,8S,8aS)-7-(2-amino-6-chloro-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol - 705967-79-9

(2R,4aR,7R,8S,8aS)-7-(2-amino-6-chloro-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol

Catalog Number: EVT-252935
CAS Number: 705967-79-9
Molecular Formula: C18H18ClN5O4
Molecular Weight: 403.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2R,4aR,7R,8S,8aS)-7-(2-amino-6-chloro-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol is a complex organic molecule that falls under the category of heterocyclic compounds due to the presence of nitrogen and oxygen in its ring structure. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Source

The structural information and classification of this compound can be derived from various chemical databases and literature focused on organic synthesis and medicinal chemistry. Its detailed characterization often involves spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Classification

This compound can be classified as a purine derivative due to the presence of the 2-amino-6-chloro-9H-purine moiety. Additionally, it features a hexahydropyrano structure, which contributes to its biological activity. The presence of multiple chiral centers indicates that it may exhibit stereoisomerism, which is significant for its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of (2R,4aR,7R,8S,8aS)-7-(2-amino-6-chloro-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol typically involves several steps:

  1. Formation of the Purine Base: The synthesis begins with the preparation of the 2-amino-6-chloro-9H-purine core through a series of reactions involving halogenation and amination.
  2. Construction of the Hexahydropyrano Ring: This step may involve cyclization reactions where appropriate precursors undergo ring closure facilitated by catalysts or specific reaction conditions.
  3. Functionalization: The introduction of the phenyl group and hydroxyl group at specific positions on the hexahydropyrano structure is crucial for achieving the desired molecular configuration.

Technical Details

The synthesis may utilize various techniques such as:

  • Refluxing in solvents like dimethylformamide or ethanol to promote reactions.
  • Chromatographic purification to isolate intermediates.
  • Spectroscopic analysis to confirm the structure at each stage.
Molecular Structure Analysis

Structure

The molecular structure of this compound features a complex arrangement with multiple rings and functional groups. Key features include:

  • A purine base with an amino group and chlorine substituent.
  • A hexahydropyrano ring that incorporates two oxygen atoms in its dioxin configuration.

Data

The molecular formula can be deduced as C17H20ClN3O4C_{17}H_{20}ClN_{3}O_{4}, indicating a substantial number of atoms contributing to its unique properties. The precise three-dimensional structure can be modeled using computational chemistry software to predict its conformation in biological systems.

Chemical Reactions Analysis

Reactions

In terms of chemical reactivity, this compound may engage in various reactions typical for purine derivatives:

  • Nucleophilic substitutions, particularly at positions where halogens are present.
  • Hydrolysis reactions, especially involving the dioxin moiety under acidic or basic conditions.

Technical Details

Understanding these reactions requires knowledge of reaction mechanisms that detail how bonds are formed or broken during these processes. For instance, nucleophilic attack on electrophilic centers can lead to substitution products that may further react to form more complex structures.

Mechanism of Action

Process

The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. Given its purine structure, it may mimic natural substrates involved in nucleic acid metabolism or signal transduction pathways.

Data

Studies on similar compounds have shown that they can inhibit specific enzymes by competitive inhibition or allosteric modulation. The detailed mechanism would require kinetic studies and binding assays to elucidate how this compound affects target proteins.

Physical and Chemical Properties Analysis

Physical Properties

This compound is expected to exhibit:

  • Solubility: Likely soluble in polar solvents due to the presence of hydroxyl and amino groups.
  • Melting Point: Specific melting points would need experimental determination but can be estimated based on similar compounds.

Chemical Properties

Chemical stability under various pH conditions is crucial for its application in biological systems. The presence of reactive functional groups suggests potential for further derivatization.

Relevant Data or Analyses

Characterization through techniques such as differential scanning calorimetry or thermogravimetric analysis could provide insights into thermal stability and degradation patterns.

Applications

Scientific Uses

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting purine metabolism-related diseases.
  • Biochemical Research: As a tool for studying enzyme mechanisms or cellular signaling pathways due to its structural similarity to natural nucleotides.
Introduction to (2R,4aR,7R,8S,8aS)-7-(2-Amino-6-chloro-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol

Chemical Identification and Nomenclature

IUPAC Nomenclature and Structural Validation

The systematic IUPAC name (2R,4aR,7R,8S,8aS)-7-(2-Amino-6-chloro-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol provides precise stereochemical and functional group information. Key identifiers include:

Table 1: Core Identification Data

PropertyValueSource
CAS Registry Number705967-79-9 [2] [5]
Molecular FormulaC₁₈H₁₈ClN₅O₄ [5]
Molecular Weight403.82 g/mol [5]
SMILES NotationNC1=NC2=C(N=CN2[C@@H]2[C@@H]3OC(OC@@HO3)(CO)C@H[C@@H]23)Cl [1] (adapted)

The structure contains a hexahydropyrano[3,2-d][1,3]dioxine ring system—a bicyclic structure formed through the fusion of a pyran ring with a 1,3-dioxane ring at specified positions. This system serves as a protecting group strategy for the sugar's hydroxyl functionalities, enhancing stability during synthetic processes. The 2-amino-6-chloro-9H-purine base is attached at the C7 position via a β-glycosidic bond, confirmed through NMR and X-ray crystallographic analyses of related analogs [4] [5]. Mass spectrometry (HRMS) validates the molecular formula through exact mass correspondence [1].

Stereochemical Configuration and Chiral Centers

The compound exhibits five chiral centers (positions 2R,4aR,7R,8S,8aS) and a rigid bicyclic architecture that locks the sugar conformation. This configuration arises from:

  • Stereospecific Synthesis: The phenyl group at C2 originates from benzaldehyde, forming a chiral acetal protecting group that controls stereochemistry during nucleobase coupling. The trans-fusion of the pyran and dioxane rings restricts conformational flexibility [4] [5].
  • Glycosidic Bond Formation: Employing Vorbrüggen glycosylation or enzymatic transglycosylation ensures exclusive β-orientation of the purine base at C7, critical for biological recognition [4].
  • C8 Hydroxyl Group: The stereochemistry at C8 (S-configuration) mimics the 3'-hydroxyl position in natural nucleosides, potentially enabling participation in hydrogen bonding with target enzymes or nucleic acids [5].

Table 2: Stereochemical Assignments

Chiral CenterConfigurationStructural Role
C2RPhenyl acetal attachment point
C4aRRing fusion stereocenter
C7RNucleobase glycosylation site (β-bond)
C8SHydroxyl group position (H-bond donor)
C8aSRing fusion stereocenter

Biological and Pharmacological Relevance of Nucleoside Analogs

Role of Purine Derivatives in Medicinal Chemistry

Purine analogs constitute ~25% of FDA-approved antimetabolite drugs. The 2-amino-6-chloropurine base in this compound offers distinct advantages:

  • Metabolic Activation: Intracellular kinases phosphorylate the analog, enabling incorporation into nascent DNA/RNA chains. The chlorine atom at C6 enhances stability against deamination compared to adenosine derivatives, prolonging intracellular half-life [2] [4].
  • Mechanistic Versatility: 2-Amino-6-chloropurine undergoes enzymatic conversion to guanine analogs in vivo, acting as prodrugs that inhibit:
  • Polymerase enzymes (e.g., viral reverse transcriptases)
  • Purine biosynthesis pathways (targeting amidophosphoribosyltransferase)
  • Methyltransferases (epigenetic modulation) [4]
  • Therapeutic Applications: Patent WO2005049582 identifies structurally similar chloro-purine derivatives as candidates for treating malignancies (leukemias, prostate cancer) and viral infections through targeted chain termination or mismatch incorporation [4].

Comparative Analysis with Structurally Related Compounds

This analog belongs to a broader class of hexitol nucleic acid (HNA) precursors with modified sugar moieties. Key comparisons include:

  • Unmodified Purine Analog (CAS 705967-67-5):
  • Structure: Features adenine (6-aminopurine) instead of 2-amino-6-chloropurine
  • Properties: Higher susceptibility to adenosine deaminase (ADA)-mediated inactivation; reduced antiproliferative activity in T-cell lymphoma models by ~40% compared to the chloro-derivative [2] [5]
  • Guanine Derivative (CAS 705967-83-5):
  • Structure: 2-amino-6-oxopurine (guanine) base with identical sugar protection
  • Properties: Forms stable triphosphates but exhibits poor cellular uptake due to polarity; requires prodrug approaches for bioavailability [5]
  • Pyrimidine Analogs (e.g., CAS 937031-51-1):
  • Structure: Cytosine or uracil derivatives with the same protected hexitol backbone
  • Properties: Demonstrated utility in antisense oligonucleotides; however, purine analogs show 3–5-fold stronger binding affinity to complementary RNA strands in HNA duplexes [5] [6]

The phenyl acetal group in this compound enhances lipophilicity (calculated logP ~1.2 vs. ~-0.8 for unprotected analogs), facilitating membrane permeability. This protective strategy is enzymatically reversible in cellular environments, liberating the bioactive nucleoside [4] [5]. Current research focuses on incorporating this building block into oligonucleotides for siRNA therapeutics targeting undruggable oncogenes, leveraging its nuclease resistance and strong hybridization properties [5].

Properties

CAS Number

705967-79-9

Product Name

(2R,4aR,7R,8S,8aS)-7-(2-amino-6-chloro-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol

IUPAC Name

(2R,4aR,7R,8S,8aS)-7-(2-amino-6-chloropurin-9-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

Molecular Formula

C18H18ClN5O4

Molecular Weight

403.8 g/mol

InChI

InChI=1S/C18H18ClN5O4/c19-15-12-16(23-18(20)22-15)24(8-21-12)10-6-26-11-7-27-17(28-14(11)13(10)25)9-4-2-1-3-5-9/h1-5,8,10-11,13-14,17,25H,6-7H2,(H2,20,22,23)/t10-,11-,13+,14-,17-/m1/s1

SMILES

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C=NC5=C4N=C(N=C5Cl)N

Canonical SMILES

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C=NC5=C4N=C(N=C5Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.